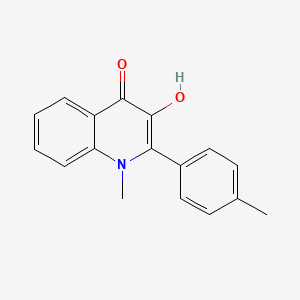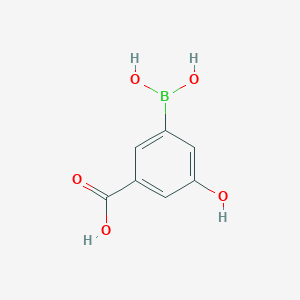![molecular formula C11H9NO3 B3194534 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole CAS No. 851682-14-9](/img/structure/B3194534.png)
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Übersicht
Beschreibung
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It has been found to exhibit a wide range of biological activities including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole is not fully understood. However, it has been suggested that the anti-tumor activity of this compound may be due to its ability to induce apoptosis in cancer cells. It has also been suggested that the anti-inflammatory activity of this compound may be due to its ability to inhibit the production of inflammatory cytokines. The anti-viral activity of this compound may be due to its ability to inhibit the replication of the virus.
Biochemical and Physiological Effects:
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole has been found to exhibit various biochemical and physiological effects. It has been reported to induce G1 cell cycle arrest in cancer cells, which may contribute to its anti-tumor activity. This compound has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. Additionally, this compound has been found to inhibit the activity of herpes simplex virus type 1 and 2, which may contribute to its anti-viral activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole in lab experiments is its potential anti-tumor activity. This compound has been found to exhibit anti-tumor activity against various cancer cell lines, making it a potential candidate for further studies. Another advantage of using this compound is its anti-inflammatory and anti-viral properties, which may have applications in the treatment of various diseases.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may make it difficult to study its biological activity in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole. One direction is the further investigation of its anti-tumor activity and its potential as a therapeutic agent for cancer treatment. Another direction is the study of its anti-inflammatory and anti-viral properties and its potential applications in the treatment of various diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-tumor activity against various cancer cell lines including breast, lung, and liver cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has shown anti-viral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
5-methyl-7H-furo[2,3-f]indole-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGYXAIGHOMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603277 | |
| Record name | 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851682-14-9 | |
| Record name | 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




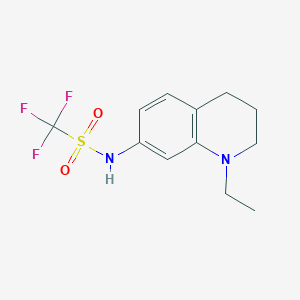

![8-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B3194468.png)

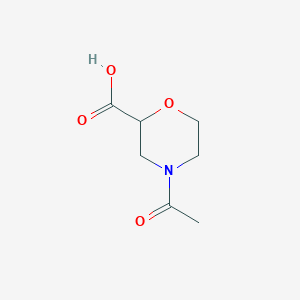
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B3194491.png)

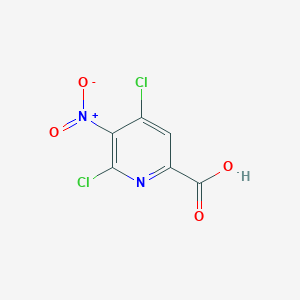
![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)
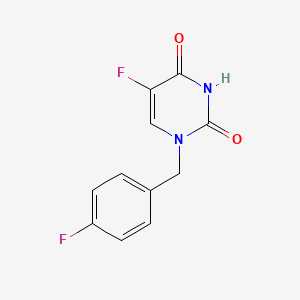
![8-Bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B3194521.png)
